molecular formula C19H17N3O B2773764 N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide CAS No. 338771-99-6

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2773764
CAS No.: 338771-99-6
M. Wt: 303.365
InChI Key: CVOYMCJQERIMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl and diphenyl groups. This compound is used in various fields, including drug discovery and material synthesis.

Scientific Research Applications

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide can be compared with other similar compounds such as:

  • N,N-dimethyl-4-phenylpyrimidinecarboxamide
  • N,N-dimethyl-2,4-diphenylpyrimidinecarboxylate
  • N,N-dimethyl-2,4-diphenyl-5-pyrimidinecarboxylate

These compounds share similar structural features but differ in their functional groups and overall reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-22(2)19(23)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOYMCJQERIMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.